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molecular formula C10H19Cl2N3 B8712253 N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride CAS No. 168091-36-9

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Cat. No. B8712253
M. Wt: 252.18 g/mol
InChI Key: SGECHFWEVFZQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781373B2

Procedure details

Into a 500 mL PARR reactor bottle was placed 6.3 gram (30 mmol) of 6-diethylamino-3-nitro-2-picoline and 75 mL of reagent grade methanol. The mixture was stirred at room temperature for a few minutes to fully dissolve the diethylaminonitropicoline, then 1 gram of 5% Palladium on carbon was added. The resulting mixture was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature. After 3 hours the reaction was removed from the hydrogenation shaker and evaluated by thin layer chromatography to show that all starting material had been consumed and one product had formed. The product containing methanol solution was filtered through a pad of Supercel Celite slurried in methanol on a medium porosity sintered glass funnel to remove the palladium on carbon catalyst. The Celite pad was washed with 25 mL of methanol. The resulting nearly colorless filtrate was treated with 7 mL of concentrated hydrochloric acid (0.84 moles hydrogen chloride) and the lightly colored solution was transferred to a 500 mL flask. The product mixture was concentrated under reduced pressure at 50° C. to afford a wet amorphous semi-solid product mixture. This was treated with 50 mL of acetonitrile and stirred rapidly for 45 minutes then filtered on a Buchner funnel. The resulting off-white solid was washed with 25 mL of acetonitrile, dried by sucking air through for 30 minutes, then dried under high vacuum over night. The off-white product of N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride was 7.2 grams (28.5 mmol, 95.1% yield). Mass Spectrum analysis indicated an Electron Impact EI+ m/e of 179.
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethylaminonitropicoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
reactant
Reaction Step Six
Quantity
1 g
Type
catalyst
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[N:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][CH:5]=1)[CH3:2].CO.C(N(C1C=CN=C(C)C=1[N+]([O-])=O)CC)C.[ClH:33]>[Pd].C(#N)C>[ClH:33].[ClH:33].[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[N:9]=1)[CH3:15] |f:6.7.8|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C(=N1)C)[N+](=O)[O-])CC
Step Two
Name
reagent
Quantity
75 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
diethylaminonitropicoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)C1=C(C(=NC=C1)C)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature
CUSTOM
Type
CUSTOM
Details
After 3 hours the reaction was removed from the hydrogenation shaker
Duration
3 h
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
one product had formed
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Supercel Celite
CUSTOM
Type
CUSTOM
Details
slurried in methanol on a medium porosity sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the palladium on carbon catalyst
WASH
Type
WASH
Details
The Celite pad was washed with 25 mL of methanol
CUSTOM
Type
CUSTOM
Details
the lightly colored solution was transferred to a 500 mL flask
CONCENTRATION
Type
CONCENTRATION
Details
The product mixture was concentrated under reduced pressure at 50° C.
CUSTOM
Type
CUSTOM
Details
to afford a wet amorphous semi-solid product mixture
STIRRING
Type
STIRRING
Details
stirred rapidly for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
then filtered on a Buchner funnel
WASH
Type
WASH
Details
The resulting off-white solid was washed with 25 mL of acetonitrile
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
through for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried under high vacuum over night

Outcomes

Product
Name
Type
Smiles
Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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